Ethyl 3-naphthalen-2-ylhexanoate
Description
Ethyl 3-naphthalen-2-ylhexanoate is an ethyl ester derivative of 3-(naphthalen-2-yl)hexanoic acid. Its structure comprises a hexanoate backbone with a naphthalen-2-yl substituent at the third carbon position (inferred from nomenclature). The naphthalene moiety imparts aromaticity and likely enhances lipophilicity, while the ethyl ester group contributes to volatility and solubility in organic solvents.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
ethyl 3-naphthalen-2-ylhexanoate |
InChI |
InChI=1S/C18H22O2/c1-3-7-15(13-18(19)20-4-2)17-11-10-14-8-5-6-9-16(14)12-17/h5-6,8-12,15H,3-4,7,13H2,1-2H3 |
InChI Key |
PSPYGBZZXCHMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OCC)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-naphthalen-2-ylhexanoate can be synthesized through the esterification of 3-naphthalen-2-ylhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Amides, ethers, and other substituted esters.
Scientific Research Applications
Ethyl 3-naphthalen-2-ylhexanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-naphthalen-2-ylhexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The aromatic naphthalene ring may also play a role in binding to hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents |
|---|---|---|---|---|
| Ethyl 3-naphthalen-2-ylhexanoate* | C₁₈H₂₂O₂ | 270.37 | Ethyl ester, naphthalene | Naphthalen-2-yl at C3 |
| Ethyl 3-methyl-2-hexenoate | C₉H₁₆O₂ | 156.22 | Ethyl ester, α,β-unsaturated | Methyl at C3, double bond |
| Ethyl 3-hydroxyhexanoate | C₈H₁₆O₃ | 172.21 | Ethyl ester, hydroxyl | Hydroxyl at C3 |
| 2-Ethylhexyl acetate | C₁₀H₂₀O₂ | 172.26 | Branched ester | 2-Ethylhexyl chain |
*Inferred from nomenclature and structural analogs.
Key Observations :
- The naphthalene group in this compound increases molecular weight significantly compared to simpler esters (e.g., Ethyl 3-methyl-2-hexenoate ).
- Unsaturation in Ethyl 3-methyl-2-hexenoate may enhance reactivity in polymerization or addition reactions, whereas the hydroxyl group in Ethyl 3-hydroxyhexanoate improves hydrogen-bonding capacity .
Physicochemical Properties


Insights :


Comparison :
- This compound’s bulky structure may limit its use in volatile formulations but could stabilize aromatic profiles in perfumes.
- Ethyl 3-hydroxyhexanoate’s compatibility with skin-safe formulations makes it ideal for cosmetics , whereas ethyl acetate’s volatility suits extraction processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




